molecular formula C12H22N2O4 B1342312 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid CAS No. 299203-94-4

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid

Cat. No. B1342312
M. Wt: 258.31 g/mol
InChI Key: JLDQVJCRBZXIOR-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid is a compound that features a piperidine structure, which is a common motif in medicinal chemistry due to its prevalence in biologically active molecules. The tert-butoxycarbonyl (Boc) group is a protecting group commonly used in peptide synthesis to protect amines. This compound is likely to be of interest in the synthesis of pharmaceuticals and research in organic chemistry due to its structural features and functional groups.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives with Boc protection have been achieved starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, using techniques such as alkylation, hydroboration, ozonolysis, and reductive amination . These methods provide a framework for the synthesis of complex piperidine structures with high enantiomeric purity, which is crucial for the development of pharmaceuticals.

Molecular Structure Analysis

The molecular structure of a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been determined through crystallography. This compound crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate . This information is valuable for understanding the three-dimensional conformation of similar piperidine derivatives, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives are versatile in chemical reactions. For example, novel piperazine derivatives have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis . The introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to enhance the inhibitory activity and oral bioavailability of these compounds. Additionally, piperidine structures have been used in the synthesis of oxidation reagents, such as Bobbitt's salt, which demonstrates the utility of piperidine derivatives in various oxidative reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The Boc group, for instance, is known for its stability under acidic conditions, which is beneficial for certain chemical reactions and purification processes . The crystal structure analysis provides insights into the physical properties, such as solubility and crystallinity, which are important for the formulation and application of these compounds in a laboratory or industrial setting .

Scientific Research Applications

Chemical Synthesis and Drug Development

One significant application of compounds similar to 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid is in chemical synthesis, particularly in the development of pharmaceuticals. For instance, tert-butanesulfinamide has been extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. This methodology has allowed access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Biodegradation and Environmental Studies

Compounds containing tert-butoxy groups and related structures have been studied for their environmental implications, particularly in biodegradation. For example, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed, highlighting the ability of microorganisms to degrade such compounds aerobically as a carbon and energy source (Thornton et al., 2020). This research area could benefit from studying similar compounds for their environmental impact and degradation pathways.

Cancer Research and Anticarcinogenicity

The study of organotin(IV) complexes, including those with acetic acid and related carboxylic acids, has shown promising anticarcinogenicity and toxicity profiles. These complexes have been reviewed for their excellent anticarcinogenicity, high cytotoxic activity, and potential as antitumor agents, providing a valuable insight into the development of new cancer treatments (Ali et al., 2018).

Analytical Chemistry and Material Science

The functionalization of carbon-based quantum dots with amino acids, for instance, has significantly enhanced their electronic and optical properties. This improvement opens up new avenues for applications in optoelectronic devices and bioimaging. Such studies can provide a foundation for researching the functionalization of similar compounds for various analytical and material science applications (Ravi et al., 2021).

Biochemistry and Molecular Biology

Compounds with carboxylic acid groups play a crucial role in biochemical processes, including the regulation of cell death. The study of acetic acid's impact on yeast cells, for instance, has contributed significantly to understanding regulated cell death mechanisms, with potential implications for biotechnology and biomedicine (Chaves et al., 2021).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Given its potential use in the development of PROTAC degraders for targeted protein degradation , this compound could play a significant role in future research and development efforts in the field of targeted protein degradation.

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDQVJCRBZXIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595436
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid

CAS RN

299203-94-4
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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